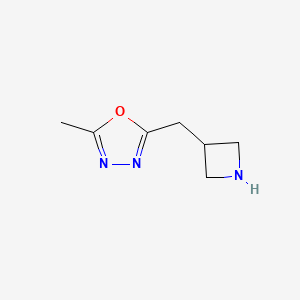![molecular formula C6H4BrClN4 B13899866 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)
3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine: is a heterocyclic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine typically involves the bromination of 6-chloroimidazo[1,2-b]pyridazine. One common method includes the use of N-bromo-succinimide (NBS) as the brominating agent in a solvent like chloroform under argon atmosphere . The reaction is usually carried out at room temperature overnight .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety and environmental controls.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the imidazo[1,2-b]pyridazine ring.
Common Reagents and Conditions:
Substitution Reactions: Alkylamines in the presence of CsF and BnNEt3Cl in DMSO at 100°C.
Oxidation and Reduction Reactions: Common oxidizing agents like and reducing agents like can be used.
Major Products:
Substitution Reactions: Products include various alkylated derivatives of the original compound.
Oxidation and Reduction Reactions: Products depend on the specific functional groups being oxidized or reduced.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology and Medicine: This compound has shown potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) , making it a candidate for antimalarial drug development .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of PfCDPK1, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the malaria parasite . The exact pathways and molecular interactions can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
- 6-Chloroimidazo[1,2-b]pyridazin-8-amine
- 8-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
Comparison: 3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable compound for targeted drug design .
Propriétés
Formule moléculaire |
C6H4BrClN4 |
|---|---|
Poids moléculaire |
247.48 g/mol |
Nom IUPAC |
3-bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine |
InChI |
InChI=1S/C6H4BrClN4/c7-4-2-10-6-3(9)1-5(8)11-12(4)6/h1-2H,9H2 |
Clé InChI |
OFIPZIYZCIMUTD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC=C(N2N=C1Cl)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13899788.png)


![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)

![Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13899823.png)
![1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate](/img/structure/B13899827.png)
![3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one](/img/structure/B13899832.png)




![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)

